molecular formula C33H41NO4 B192772 Fexofenadine Methyl Ester CAS No. 154825-96-4

Fexofenadine Methyl Ester

Cat. No. B192772
M. Wt: 515.7 g/mol
InChI Key: GOUQSHOAAGQXNJ-UHFFFAOYSA-N
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Patent
US05581011

Procedure details

A solution of 13.5 g of methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate, prepared in accordance with Example 5, in 250 mL of CH3OH was cooled in an ice-CH3OH bath and 1.8 g of NaBH4 was added in portions. After 1 hr, the mixture was concentrated to a solid. The residue was partitioned between EtOAc and saturated aqueous NaHCO3. The aqueous portion was extracted with EtOAc. The combined organics were washed with saturated aqueous NaCl, dried over MgSO4, filtered, and concentrated in vacuo to afford 9.5.g (70%) of methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate as a foam.
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[CH:3]1[CH2:8][CH2:7][N:6]([CH2:9][CH2:10][CH2:11][C:12]([C:14]2[CH:19]=[CH:18][C:17]([C:20]([CH3:26])([CH3:25])[C:21]([O:23][CH3:24])=[O:22])=[CH:16][CH:15]=2)=[O:13])[CH2:5][CH2:4]1.[BH4-].[Na+]>CO>[OH:1][C:2]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)[CH:3]1[CH2:8][CH2:7][N:6]([CH2:9][CH2:10][CH2:11][CH:12]([C:14]2[CH:19]=[CH:18][C:17]([C:20]([CH3:26])([CH3:25])[C:21]([O:23][CH3:24])=[O:22])=[CH:16][CH:15]=2)[OH:13])[CH2:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
OC(C1CCN(CC1)CCCC(=O)C1=CC=C(C=C1)C(C(=O)OC)(C)C)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-CH3OH bath
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to a solid
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with EtOAc
WASH
Type
WASH
Details
The combined organics were washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
OC(C1CCN(CC1)CCCC(O)C1=CC=C(C=C1)C(C(=O)OC)(C)C)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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